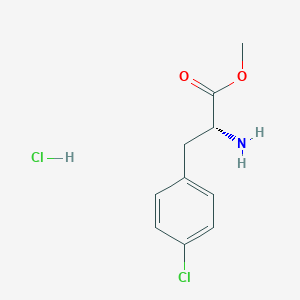

4-Chloro-D-phenylalanine methyl ester hydrochloride

Descripción general

Descripción

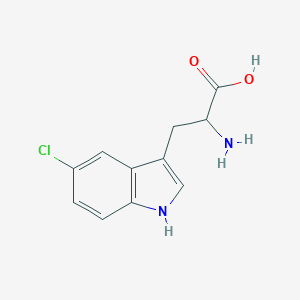

4-Chloro-D-phenylalanine methyl ester hydrochloride is a derivative of phenylalanine with a chloro group attached to the para position of the phenyl ring . It is one of the enantiomers in 4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride . This compound is known to be a tryptophan hydroxylase (TPH) inhibitor and a serotonin synthesis inhibitor . It is also known to induce memory deficits in rats .

Synthesis Analysis

The synthesis of this compound involves several steps, including the binding to the dopamine receptor, inducing activation of the G protein and subsequent phospholipase C activation. This stimulates the synthesis of inositol triphosphate (IP3) and diacylglycerol (DAG) .Molecular Structure Analysis

The molecular formula of this compound is CL-H^C10-H12-CL-N-O2 . Its molecular weight is 250.12 .Chemical Reactions Analysis

This compound is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It helps to improve the inflammation of lung tissue and remodeling pulmonary artery . It can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP) and pro-inflammatory factors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 186-189 °C (lit.) . Its SMILES string is Cl.COC(=O)C(N)Cc1ccc(Cl)cc1 .Aplicaciones Científicas De Investigación

Synthesis and Properties :

- The methyl ester of polyuridylyl-(5′→N)-phenylalanine, which may include 4-Chloro-D-phenylalanine methyl ester hydrochloride, has been synthesized for studying its hydrolysis under different pH conditions and times, revealing insights into its stability and reactivity (Preobrazhenskaya et al., 1965).

Enzymatic Resolution and Hydrolysis :

- Research has explored the resolution of racemic t-butyloxycarbonyl-amino acids methyl esters, including variants of phenylalanine methyl ester, by asymmetric hydrolysis with enzymes like thermitase (Łankiewicz et al., 1989).

- In a separate study, the molecular recognition properties of certain receptors towards a series of amino acid methyl esters, including L-phenylalanine methyl ester hydrochloride, were investigated, highlighting their potential applications in extraction and transport processes (Cucolea et al., 2016).

Material Science Applications :

- L-Phenylalanine methyl ester hydrochloride has been studied for its inhibitive effect on the corrosion of mild steel in hydrochloric acid solution, demonstrating its potential as a corrosion inhibitor (Mobin et al., 2016).

Chemical Synthesis and Functionalization :

- The compound has been used in the synthesis of ortho-metalated complexes, providing insights into the functionalization of the phenylalanine methyl ester (Vicente et al., 2007).

- It has also been involved in the protease-catalyzed oligomerization of hydrophobic amino acid ethyl esters in organic cosolvents, highlighting its role in peptide synthesis (Viswanathan et al., 2010).

Biomedical and Pharmaceutical Applications :

- Agarose-L-phenylalanine ester hydrogels have been synthesized using a variation of phenylalanine methyl ester, showing potential applications in microbiology and pharmaceutical fields (Mehta et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-D-phenylalanine methyl ester hydrochloride is Tryptophan Hydroxylase (TPH) . TPH is a rate-limiting enzyme involved in the synthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .

Mode of Action

This compound acts as an inhibitor of Tryptophan Hydroxylase . By inhibiting TPH, it reduces the synthesis of serotonin, thereby affecting the availability of this neurotransmitter in the brain .

Biochemical Pathways

The compound affects the serotonin synthesis pathway . Serotonin is synthesized from the amino acid tryptophan in a two-step process. First, TPH converts tryptophan to 5-hydroxytryptophan (5-HTP). Then, the enzyme aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin . By inhibiting TPH, this compound reduces the production of 5-HTP, leading to a decrease in serotonin synthesis .

Pharmacokinetics

This property is crucial for its action on central nervous system targets like TPH .

Result of Action

The inhibition of serotonin synthesis by this compound can lead to a variety of effects at the molecular and cellular levels. It has been associated with cognitive defects in rodents and has been used to induce serotonin depletion in rats . It also stimulates glucose intolerance in pregnant mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsAs it crosses the blood-brain barrier , factors specific to the central nervous system environment may also play a role.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Direcciones Futuras

Studies have shown that 4-Chloro-DL-phenylalanine methyl ester hydrochloride is associated with cognitive defects in rodents . It has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats , and it stimulates glucose intolerance in pregnant mice . These findings suggest potential future directions for research into the effects of this compound on cognitive function and metabolic processes.

Análisis Bioquímico

Biochemical Properties

The primary biochemical role of 4-Chloro-D-phenylalanine methyl ester hydrochloride is its inhibitory action on tryptophan hydroxylase . Tryptophan hydroxylase is a crucial enzyme in the biosynthesis of serotonin, a neurotransmitter involved in various physiological processes . By inhibiting this enzyme, this compound can effectively reduce the central utilization of serotonin .

Cellular Effects

In terms of cellular effects, this compound has been shown to induce 5-hydroxytryptamine (5-HT) depletion in rats . This depletion of 5-HT can lead to various changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its inhibitory effect on tryptophan hydroxylase . By inhibiting this enzyme, it prevents the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the biosynthesis of serotonin . This results in a decrease in serotonin levels, which can have various downstream effects on cellular and molecular processes .

Temporal Effects in Laboratory Settings

Given its role as a tryptophan hydroxylase inhibitor, it is likely that its effects would be observed shortly after administration and would persist as long as the compound remains in the system .

Dosage Effects in Animal Models

It is known to induce 5-HT depletion in rats , suggesting that higher dosages would result in greater depletion of 5-HT.

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis, where it acts as an inhibitor of the enzyme tryptophan hydroxylase . This enzyme catalyzes the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the biosynthesis of serotonin .

Transport and Distribution

It is known to cross the blood-brain barrier more effectively than p-chlorophenylalanine , suggesting that it may be distributed widely throughout the brain.

Subcellular Localization

Given its role as a tryptophan hydroxylase inhibitor, it is likely to be found wherever this enzyme is localized within the cell .

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCWTWQAFLKJG-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33965-47-8 | |

| Record name | 4-Chloro-D-phenylalanine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K88EGN008P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)